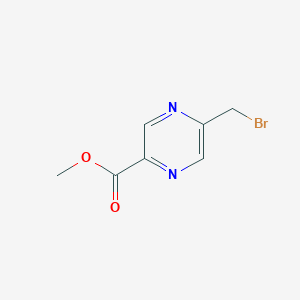

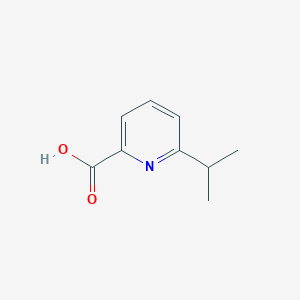

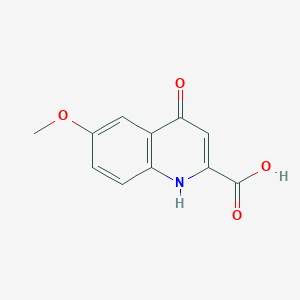

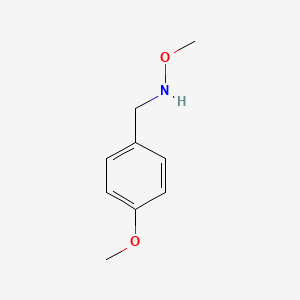

4-氯-5,7-二甲氧基喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-5,7-dimethoxyquinazoline is a synthetic intermediate used in the preparation of epidermal growth factors .

Synthesis Analysis

The synthesis of 4-Chloro-5,7-dimethoxyquinazoline involves a multi-step chemical process starting from vanillin. Key steps include methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination. The overall yield of the target compound after process optimization was reported to be approximately 37%.Molecular Structure Analysis

Molecular structure analysis of a closely related compound, 4-Amino-2-chloro-6,7-dimethoxyquinazoline, shows base-paired N-H…N hydrogen-bonded dimers in the solid state, with quinazoline moieties each flanked by a methanol molecule via N-H-O hydrogen bonding. This highlights the compound’s potential for forming stable solid-state structures.Chemical Reactions Analysis

4-Chloro-5,7-dimethoxyquinazoline serves as a key intermediate in the synthesis of a variety of quinazoline derivatives. Its chemical reactions often involve nucleophilic substitution, highlighting its versatility in chemical synthesis for producing compounds with potential inhibitory activity against tumor cells.Physical And Chemical Properties Analysis

The synthesis and crystal structure of related quinazoline derivatives offer insights into the physical properties of these compounds, such as their crystal systems, space group, and molecular stacking via weak N-H…N hydrogen bonding between molecules. The chemical properties of 4-Chloro-5,7-dimethoxyquinazoline and its derivatives are closely related to their potential biological activities.科学研究应用

Epidermal Growth Factor Synthesis

4-Chloro-5,7-dimethoxyquinazoline is used as a synthetic intermediate in the preparation of epidermal growth factors (EGFs), which are essential in the study of skin regeneration and wound healing processes .

EGFR Tyrosine Kinase Inhibition

This compound serves as a scaffold for potent EGFR tyrosine kinase inhibitors, which are crucial in cancer research for developing targeted therapies against various types of tumors .

Medicinal Chemistry

In medicinal chemistry, 4-Chloro-5,7-dimethoxyquinazoline has shown activity against EGFR TK with an IC50 value of 3.8 nM, indicating its potential as a therapeutic agent .

作用机制

安全和危害

The safety data sheet for a closely related compound, 4-Amino-2-chloro-6,7-dimethoxyquinazoline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

未来方向

A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines . Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro . This suggests that 4-Chloro-5,7-dimethoxyquinazoline and its derivatives could be valuable in the optimization of anilinoquinazoline-based antineoplastic agents .

属性

IUPAC Name |

4-chloro-5,7-dimethoxyquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-6-3-7-9(8(4-6)15-2)10(11)13-5-12-7/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGIKZVZNHHDAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622828 |

Source

|

| Record name | 4-Chloro-5,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5,7-dimethoxyquinazoline | |

CAS RN |

884340-91-4 |

Source

|

| Record name | 4-Chloro-5,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)